

Spectroscopic Validation of 3-Hydroxy-4-methylbenzonitrile: A Comparative Guide

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Compound of Interest

Compound Name: **3-Hydroxy-4-methylbenzonitrile**

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This guide provides a comprehensive validation of the chemical structure of **3-Hydroxy-4-methylbenzonitrile** through a detailed analysis of its predicted spectroscopic data. By comparing these predictions with established characteristic frequencies and spectral data from analogous compounds, we offer a robust framework for the structural elucidation of this molecule.

Structural Overview

3-Hydroxy-4-methylbenzonitrile (C_8H_7NO) is an aromatic compound featuring a hydroxyl (-OH) group, a methyl (- CH_3) group, and a nitrile (- $C\equiv N$) group attached to a benzene ring. Its molecular weight is 133.15 g/mol .^[1] The correct assignment of its isomeric structure is crucial for its application in research and development. This guide utilizes infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H and ^{13}C), and mass spectrometry (MS) to confirm the substitution pattern and the presence of all functional groups.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The predicted IR spectrum of **3-Hydroxy-4-methylbenzonitrile** is analyzed and compared with the known absorption ranges for its constituent functional groups.

Table 1: Comparison of Predicted IR Absorption Bands with Characteristic Frequencies

Functional Group	Predicted Absorption (cm ⁻¹)	Characteristic Absorption Range (cm ⁻¹)	Vibrational Mode
Phenolic O-H	~3600 - 3200 (broad)	3600 - 3200 (broad)	O-H stretch
Nitrile C≡N	~2230	2260 - 2220	C≡N stretch
Aromatic C-H	~3100 - 3000	3100 - 3000	C-H stretch
Aromatic C=C	~1600, ~1500, ~1450	1600 - 1450	C=C stretch
Methyl C-H	~2960, ~2870	2975 - 2950, 2885 - 2865	C-H asymm. & symm. stretch
C-O	~1250	1260 - 1000	C-O stretch
Aromatic C-H Bend	~880, ~820	900 - 675	Out-of-plane bend

The predicted spectrum is expected to show a broad O-H stretching band characteristic of a hydrogen-bonded phenol. The sharp, strong absorption around 2230 cm⁻¹ is a clear indicator of the nitrile group. The presence of aromatic C-H and C=C stretching bands confirms the benzene ring, while the absorptions in the C-H bending region can help to further confirm the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the precise determination of the molecular structure.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of **3-Hydroxy-4-methylbenzonitrile** is compared with experimental data for similar substituted benzonitriles.

Table 2: Comparison of Predicted ¹H NMR Chemical Shifts (in ppm) with Experimental Data for Analogous Compounds

Proton	Predicted Chemical Shift (ppm) for 3-Hydroxy-4-methylbenzonitrile	4-Methylbenzonitrile[2]	3-Hydroxybenzonitrile
-OH	~5.0 - 6.0 (broad singlet)	-	~5.5 (broad singlet)
-CH ₃	~2.2	2.42 (singlet)	-
H-2	~7.3	7.52 (doublet)	~7.2
H-5	~7.2	7.27 (doublet)	~7.1
H-6	~7.1	7.27 (doublet)	~7.3

The predicted ¹H NMR spectrum should display a broad singlet for the phenolic proton, a singlet for the methyl group, and three distinct signals in the aromatic region. The splitting pattern of the aromatic protons (doublet, doublet, and singlet or narrow triplet) will be crucial in confirming the 1,2,4-substitution pattern.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Comparison of Predicted ¹³C NMR Chemical Shifts (in ppm) with Experimental Data for Analogous Compounds

Carbon	Predicted Chemical Shift (ppm) for 3-Hydroxy-4-methylbenzonitrile	4-Methylbenzonitrile[2]	3-Hydroxybenzonitrile
C-1 (C-CN)	~110	112.4	~113
C-2	~133	132.2	~118
C-3 (C-OH)	~155	-	~158
C-4 (C-CH ₃)	~130	141.6	-
C-5	~115	130.0	~119
C-6	~135	130.0	~125
-C≡N	~118	117.9	~119
-CH ₃	~20	20.2	-

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six aromatic carbons, the nitrile carbon, and the methyl carbon. The chemical shifts of the carbons directly attached to the electron-withdrawing nitrile group and the electron-donating hydroxyl and methyl groups will be key indicators for confirming the structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Hydroxy-4-methylbenzonitrile**

m/z (mass-to-charge ratio)	Predicted Fragment Ion	Interpretation
133	$[\text{C}_8\text{H}_7\text{NO}]^{+\bullet}$	Molecular ion ($\text{M}^{+\bullet}$)
132	$[\text{M} - \text{H}]^{+}$	Loss of a hydrogen radical
118	$[\text{M} - \text{CH}_3]^{+}$	Loss of a methyl radical
105	$[\text{M} - \text{CO}]^{+\bullet}$	Loss of carbon monoxide
104	$[\text{M} - \text{HCN}]^{+\bullet}$	Loss of hydrogen cyanide
77	$[\text{C}_6\text{H}_5]^{+}$	Phenyl cation

The mass spectrum should exhibit a molecular ion peak at m/z 133, consistent with the molecular formula $\text{C}_8\text{H}_7\text{NO}$. Key fragmentation pathways would involve the loss of a hydrogen atom, a methyl group, carbon monoxide from the phenolic ring, and hydrogen cyanide from the nitrile group, leading to the characteristic fragment ions listed in the table.

Experimental Protocols

Infrared (IR) Spectroscopy

A small amount of the solid **3-Hydroxy-4-methylbenzonitrile** sample is ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

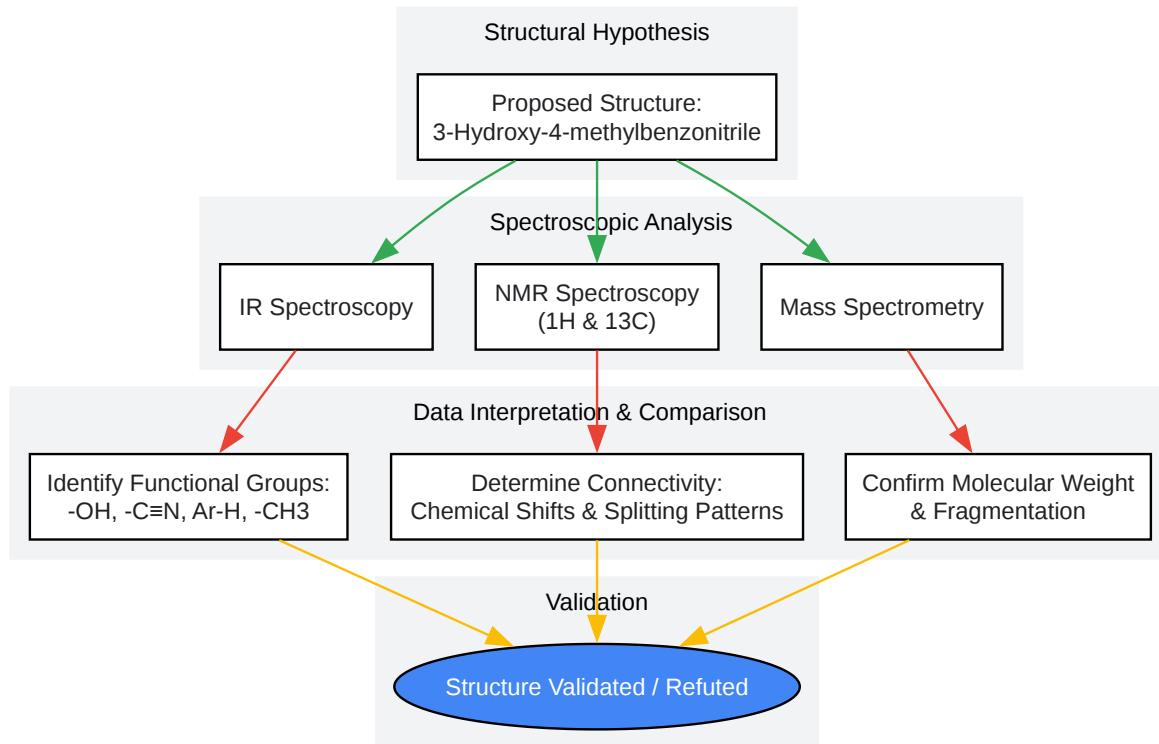
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI) is a common method for small molecules, and the resulting mass spectrum is recorded.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of the **3-Hydroxy-4-methylbenzonitrile** structure using the discussed spectroscopic methods.



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Caption: Workflow for the spectroscopic validation of **3-Hydroxy-4-methylbenzonitrile**.

Conclusion

The combined analysis of predicted IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry data provides a comprehensive and robust validation of the structure of **3-Hydroxy-4-methylbenzonitrile**. The expected spectral features are highly consistent with the presence of the phenolic, methyl, and nitrile functional groups on a 1,2,4-trisubstituted benzene ring. This guide serves as a valuable resource for researchers in confirming the identity and purity of this compound in their studies.

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References

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